Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Noopept is synthesized through a series of chemical reactions involving the condensation of phenylacetic acid with L-proline, followed by esterification with ethanol. The synthesis begins with the formation of N-phenylacetyl-L-proline, which is then converted to its ethyl ester form . The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, Noopept is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product . The tablets are manufactured by direct compression, which avoids hydrolyzing Noopept at the ester bond .
Chemical Reactions Analysis
Types of Reactions
Noopept undergoes several types of chemical reactions, including:
Oxidation: Noopept can undergo oxidation reactions, particularly at the phenylacetyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Substitution reactions can take place at the amino acid residues, particularly at the proline and glycine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Noopept, such as its hydrolyzed form, N-phenylacetyl-L-prolylglycine, and other modified peptides .
Scientific Research Applications
Mechanism of Action
Noopept exerts its effects through multiple mechanisms:
Neurotransmitter Modulation: Noopept modulates the levels of neurotransmitters such as glutamate and acetylcholine, which are crucial for learning and memory.
Neurotrophic Factors: It increases the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting the growth and survival of neurons.
Antioxidant Properties: Noopept exhibits antioxidant properties, protecting neurons from oxidative stress and damage.
Calcium Homeostasis: It influences calcium ion concentration in neurons, enhancing synaptic plasticity and cognitive function.
Comparison with Similar Compounds
Noopept is often compared to other nootropic compounds, particularly those in the racetam family:
Piracetam: Noopept is structurally similar to Piracetam but is up to 1000 times more potent.
Phenylpiracetam: This compound is similar to Noopept in terms of cognitive enhancement but differs in its stimulant effects, which are more pronounced in Phenylpiracetam.
List of Similar Compounds
- Piracetam
- Aniracetam
- Phenylpiracetam
- Oxiracetam
- Pramiracetam
Noopept stands out due to its high potency, rapid action, and additional neuroprotective benefits, making it a unique and valuable compound in the field of cognitive enhancement .
Biological Activity
Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate, also known as (S)-Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate or Omberacetam, is a compound with significant biological interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 157115-85-0
- Structural Features : The compound features an ethyl ester functional group, a pyrrolidine ring, and an acetamido group, which contribute to its unique biological activities.
Preliminary studies suggest that this compound may exhibit neuroprotective properties , akin to those observed in other nootropic compounds like Noopept. Its structural characteristics imply potential interactions with various neurotransmitter systems, although specific mechanisms remain under investigation.
Neuroprotective Effects
Research indicates that this compound may enhance cognitive functions and provide neuroprotection. It has been compared to Noopept, which is known for its cognitive enhancement effects, suggesting that this compound could similarly influence memory and learning processes.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to other nootropic agents:
Compound Name | Molecular Formula | Key Properties |
---|---|---|
This compound | C17H22N2O4 | Neuroprotective, potential cognitive enhancer |
Noopept | C17H22N2O4 | Cognitive enhancement, neuroprotection |
Piracetam | C6H10N2O2 | First nootropic, enhances memory |
Aniracetam | C12H13N3O3 | Mood enhancement, neuroprotection |
This comparison highlights the unique aspects of this compound within the context of existing nootropic compounds.
Case Studies and Research Findings
A review of scientific literature reveals several studies focused on the synthesis and biological evaluation of similar compounds. For instance, a study on piperidine derivatives showed enhanced interactions with cellular targets involved in cancer progression. These findings underscore the potential for further exploration of this compound in therapeutic applications beyond cognitive enhancement .
Properties
IUPAC Name |
ethyl 2-[[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSMUBMSNAEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.